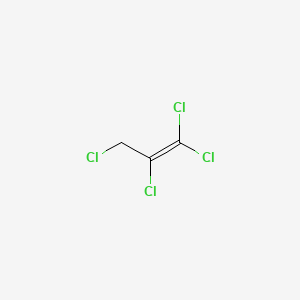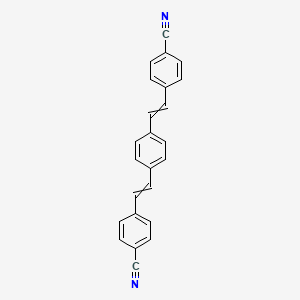
5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-trinitrotoluene . This compound is a yellow, odorless, solid organic compound that is widely used as an explosive material. It is known for its stability and insensitivity to shock, which makes it a preferred choice in military and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
The reaction conditions involve maintaining specific temperatures and acid concentrations to ensure the desired nitration level at each stage.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:
Reaction Control: Precise control of temperature and acid concentration to avoid over-nitration or under-nitration.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes.
Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron filings and hydrochloric acid are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
Oxidation: Oxidation products include nitrobenzoic acids.
Reduction: Reduction products include aminodinitrotoluenes.
Substitution: Substituted products vary based on the reagents used.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: Used as a standard explosive material in various chemical studies.
Biology: Studied for its effects on biological systems and its potential environmental impact.
Medicine: Research on its potential use in controlled medical applications.
Industry: Widely used in mining, construction, and military applications as an explosive material.
Mechanism of Action
The mechanism by which 2,4,6-trinitrotoluene exerts its explosive effects involves rapid decomposition and the release of gases and heat. The molecular targets include the nitro groups, which undergo rapid reduction and oxidation reactions, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The pathways involved include:
Decomposition: The nitro groups decompose to form nitrogen gas.
Oxidation: Carbon atoms are oxidized to form carbon dioxide.
Reduction: Hydrogen atoms are reduced to form water vapor.
Comparison with Similar Compounds
2,4,6-trinitrotoluene is compared with other similar compounds such as:
2,4-dinitrotoluene: Less explosive and used as an intermediate in the production of other chemicals.
1,3,5-trinitrobenzene: More sensitive to shock and used in specialized explosive applications.
Nitroglycerin: More powerful but less stable, used in dynamite and medical applications.
The uniqueness of 2,4,6-trinitrotoluene lies in its stability and insensitivity to shock, making it a preferred choice for various applications.
Similar Compounds
- 2,4-dinitrotoluene
- 1,3,5-trinitrobenzene
- Nitroglycerin
Properties
IUPAC Name |
5-ethenyl-4,5-dihydro-1,3-oxazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQVYLOFLQICCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN=C(O1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN=C(O1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














